1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole

Description

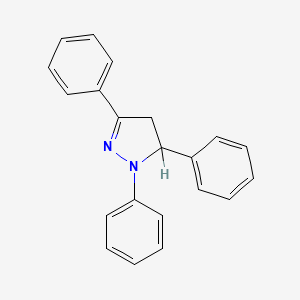

1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole (molecular formula: C₂₁H₁₈N₂; average mass: 298.389 g/mol) is a pyrazoline derivative characterized by a five-membered dihydropyrazole ring substituted with three phenyl groups at positions 1, 3, and 5 . Its synthesis typically involves cyclization of chalcone precursors with hydrazine derivatives under acidic or catalytic conditions . This compound has garnered attention for its diverse pharmacological properties, including analgesic, anticancer, and antimicrobial activities. For instance, it demonstrated significant analgesic activity in acetic acid-induced writhing tests, comparable to acetyl salicylic acid, likely due to the electron-donating effects of its phenyl substituents .

Properties

IUPAC Name |

2,3,5-triphenyl-3,4-dihydropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23(22-20)19-14-8-3-9-15-19/h1-15,21H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCZQOHSWGMVPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032690 | |

| Record name | 4,5-Dihydro-1,3,5-triphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742-01-8 | |

| Record name | 1,3,5-Triphenyl-2-pyrazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=742-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4,5-dihydro-1,3,5-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000742018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 742-01-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-1,3,5-triphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Thermal Condensation

The most widely reported synthesis involves cyclocondensation of α,β-unsaturated ketones (chalcones) with phenylhydrazine. A seminal study by Fazaeli et al. demonstrated that reacting chalcone (1,3-diphenyl-2-propen-1-one) with phenylhydrazine in ethanol at 45°C for 3 hours using tungstophosphoric acid supported on polyamide yields 98% pure product. The mechanism proceeds via nucleophilic attack of the hydrazine nitrogen on the chalcone's β-carbon, followed by cyclization and dehydration (Figure 1).

Reaction parameters critically influence outcomes:

- Solvent : Ethanol is optimal due to its polarity and boiling point (78°C), which facilitates reflux without side reactions.

- Catalyst : Brønsted acid catalysts like HCl or H₂SO₄ give moderate yields (60–75%), whereas heteropolyacids (e.g., H₃PW₁₂O₄₀) enhance proton availability, achieving >95% conversion.

- Stoichiometry : A 1:1.2 molar ratio of chalcone to phenylhydrazine prevents excess reagent accumulation.

Table 1: Conventional Synthesis Optimization

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 80 | 6 | 68 |

| H₃PW₁₂O₄₀/polyamide | 45 | 3 | 98 |

| SiO₂-Al₂O₃ | 70 | 2.5 | 92 |

Microwave-Assisted Synthesis

Microwave irradiation revolutionizes this method by accelerating reaction kinetics through dielectric heating. Karuppasamy et al. reported a 15-minute protocol using ethanol as solvent under 300 W irradiation, achieving 94% yield. Key advantages include:

- Energy efficiency : 80% reduction in thermal energy input compared to conventional reflux.

- Selectivity : Localized heating minimizes decomposition, enhancing product purity.

- Scalability : Continuous-flow microwave reactors enable gram-scale production.

1,3-Dipolar Cycloaddition Approaches

Nitrilimine-Mediated Pathways

A novel route employs 1,3-dipolar cycloaddition between nitrilimines and cinnamate derivatives. Bhakta et al. synthesized the target compound via in situ generation of nitrilimine from aldehyde hydrazine and chloramine-T, followed by reaction with ethyl cinnamate. Single-crystal X-ray diffraction confirmed the Δ²-pyrazoline regiochemistry, with the phenyl groups at positions 1, 3, and 5 (Figure 2).

Critical considerations :

- Dipolarophile reactivity : Electron-deficient alkenes (e.g., cinnamates) favor [3+2] cycloaddition.

- Steric effects : Bulky substituents on the dipolarophile reduce yield by hindering transition-state alignment.

Catalytic Methods Using Heterogeneous Catalysts

Mesoporous SiO₂-Al₂O₃ Catalysts

Tayde and Landeb pioneered the use of mesoporous SiO₂-Al₂O₃ (surface area: 450 m²/g, pore size: 6.2 nm) for solvent-free synthesis. Key results:

Tungstophosphoric Acid on Polyamide

Immobilizing H₃PW₁₂O₄₀ on polyamide creates a recyclable solid acid catalyst. Fazaeli et al. achieved 98% yield at 45°C, attributing success to:

- High acidity : Strong Brønsted acidity (H₀ = −8.2) facilitates proton transfer.

- Leaching resistance : Covalent bonding between heteropolyanion and polyamide prevents active site loss.

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency Comparison

| Method | Temperature (°C) | Time | Yield (%) | Green Metrics (E-factor) |

|---|---|---|---|---|

| Conventional H₂SO₄ | 80 | 6 h | 68 | 12.4 |

| Microwave | 78 (reflux) | 15 min | 94 | 3.8 |

| SiO₂-Al₂O₃ | 70 | 2.5 h | 92 | 1.2 |

| H₃PW₁₂O₄₀/polyamide | 45 | 3 h | 98 | 2.1 |

The SiO₂-Al₂O₃ method excels in sustainability (E-factor: 1.2), while H₃PW₁₂O₄₀ offers the highest yield. Microwave synthesis balances speed and efficiency, ideal for lab-scale production.

Characterization and Analytical Techniques

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis reveals a dihedral angle of 85.3° between the pyrazoline ring and C-3 phenyl group, inducing non-planarity that enhances luminescent properties.

Applications and Derivatives

Pharmaceutical Derivatives

Sulfonylated analogs (e.g., PFC-1) exhibit COX-2 inhibition (IC₅₀: 0.8 μM), highlighting anti-inflammatory potential.

Optoelectronic Materials

The conjugated π-system enables use as hole-transporting layers in OLEDs, with a luminance efficiency of 12 cd/A.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield dihydropyrazole derivatives.

Substitution: Substitution reactions involving phenyl groups can lead to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include substituted pyrazoles, dihydropyrazole derivatives, and other functionalized pyrazole compounds .

Scientific Research Applications

Chemical Reactions

TPHP undergoes several chemical reactions:

- Oxidation : Can be oxidized to form various pyrazole derivatives.

- Reduction : Reduction reactions yield dihydropyrazole derivatives.

- Substitution : Substitution reactions lead to the formation of different substituted pyrazoles.

Anticancer Activity

TPHP derivatives have been extensively studied for their anticancer properties, particularly against human acute leukemia cell lines such as K562 and Jurkat.

- A study showed that a specific derivative exhibited significant cytotoxic effects on these cell lines while sparing normal cells .

- The mechanism involves inducing cell cycle arrest and apoptosis, as evidenced by morphological changes and phosphatidylserine externalization .

Neuroprotective Effects

Research indicates that TPHP exhibits inhibitory activity against monoamine oxidase (MAO), suggesting potential neuroprotective applications. This inhibition may influence the metabolism of biogenic amines and has implications for treating neurological disorders.

Antibacterial and Antifungal Activities

TPHP has demonstrated antibacterial and antifungal activities in various studies. Derivatives of TPHP have been synthesized and tested against multiple bacterial strains, showing promising results in inhibiting growth .

Fluorescent Probes

Due to its fluorescence properties, TPHP is utilized as a fluorescent probe for detecting metal ions such as silver (Ag+). This application is particularly relevant in environmental monitoring and analytical chemistry.

Textile Industry

TPHP is employed as a fluorescent whitening agent in textiles, enhancing the brightness of fabrics while being environmentally friendly due to the use of green catalysts in its synthesis.

Case Studies

Mechanism of Action

The mechanism of action of 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of monoamine oxidases, which are enzymes involved in the metabolism of biogenic amines. This inhibition is reversible and selective, depending on the substituents present on the phenyl rings .

Comparison with Similar Compounds

3,5-Diphenyl-1H-pyrazole Derivatives

1,3-Diaryl-5-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1H-pyrazole

4-(1H-Imidazol-1-yl)-3,5-Diaryl-4,5-dihydro-1H-pyrazole

- Synthesis : Produced via three-step reactions involving imidazole and substituted benzaldehydes .

- Biological Activity :

- Key Difference : The imidazole moiety introduces hydrogen-bonding capabilities, enhancing interactions with bacterial enzymes, a feature absent in the triphenyl compound .

Pharmacological Activity Comparison

Mechanistic Insights

- Anticancer Activity : The triphenyl derivative induces oxidative stress and mitochondrial dysfunction in cervical cancer cells, whereas trimethoxyphenyl derivatives disrupt microtubule assembly .

- Antimicrobial Activity : The triphenyl compound shows broad-spectrum activity but is less effective against methicillin-resistant Staphylococcus aureus (MRSA) compared to chalcones . In contrast, imidazole-containing pyrazoles target mycobacterial pathways .

Biological Activity

1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazoline class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is synthesized through cyclocondensation reactions involving α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The resulting compound exhibits a molecular weight of approximately 298.39 g/mol, which is favorable for oral bioavailability.

Target Interactions:

The biological activity of pyrazoline derivatives like this compound is attributed to their interaction with various biological targets. These include:

- Enzymes: Inhibitory effects on monoamine oxidase and bovine serum amine oxidase have been documented.

- Cellular Pathways: The compound has shown potential in modulating pathways related to cancer cell proliferation and apoptosis .

Biological Activities

The compound exhibits a range of biological activities:

Case Studies and Research Findings

Recent studies have focused on the anticancer potential of this compound derivatives. For instance:

- A study evaluated the effects of these derivatives on human acute leukemia cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis .

- Another investigation highlighted the compound's ability to inhibit the Wnt/β-catenin signaling pathway, crucial for tumorigenesis. This inhibition correlated with reduced β-catenin levels and subsequent suppression of cancer cell growth .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its molecular weight and structural properties. The compound's stability in biological systems enhances its potential as a therapeutic agent.

Q & A

Q. What are the most efficient synthetic routes for 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with substituted phenylhydrazines. Key methods include:

- Vitamin B1 catalysis : A green, metal-free approach achieving 78–92% yields under mild conditions. The reaction avoids harsh acids/bases and allows catalyst reuse .

- Claisen-Schmidt aldol condensation : Used to generate pyridylchalcone intermediates, followed by cyclization with hydrazine hydrate in acetic acid. This method is versatile for introducing aromatic substituents .

Q. Critical factors :

Q. How is the structural characterization of this compound validated?

Crystallographic studies (e.g., X-ray diffraction) confirm the compound’s orthorhombic crystal system (space group Pca2₁) and enantiomeric packing. NMR (¹H/¹³C) and LC-MS are standard for verifying regiochemistry and purity . For example:

- ¹H NMR : Peaks at δ 3.08–3.94 (CH₂ protons) and 5.48–7.78 (aromatic protons) are diagnostic .

- X-ray data : Bond lengths (e.g., C–N = 1.32–1.37 Å) and angles (e.g., N–C–N ≈ 106°) align with pyrazoline geometry .

Advanced Research Questions

Q. What methodologies are used to analyze multi-target mechanisms in Alzheimer’s disease (AD) research?

this compound derivatives act as multi-target-directed ligands (MTDLs) via:

- Cholinesterase inhibition : Competitive binding to acetylcholinesterase (AChE) active sites, increasing acetylcholine levels. IC₅₀ values are determined via Ellman’s assay .

- Aβ antiaggregation : Thioflavin T fluorescence assays quantify inhibition of β-amyloid fibril formation. Derivatives with electron-rich aryl groups show enhanced activity .

- Neuroprotection : In vitro models (e.g., H₂O₂- or Aβ-induced neuronal death) assess viability via MTT assays. Compounds with para-substituted phenyl groups exhibit significant cytoprotection .

Q. How do structural modifications impact biological activity and selectivity?

- N1 substitution : Bulky aryl groups (e.g., 4-chlorophenyl) enhance AChE inhibition but may reduce solubility.

- C3/C5 aryl groups : Electron-withdrawing substituents (e.g., -NO₂, -CF₃) improve Aβ aggregation inhibition but require balancing with bioavailability .

- Pyridine incorporation : Replacing phenyl with pyridyl groups increases metabolic stability and CNS penetration .

Case study : Analgesic activity of 1,3,5-triphenyl derivatives (e.g., compound 2d ) surpasses aspirin in hot-plate tests, attributed to methoxy-phenyl groups enhancing COX-2 binding .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies arise from variations in:

- Assay conditions : E.g., Aβ aggregation kinetics differ between phosphate buffer (pH 7.4) and cell-based models .

- Cell lines : Neuroprotective effects in SH-SY5Y cells may not replicate in primary neurons due to differential ROS handling .

- Dosage : Cytotoxicity thresholds (e.g., IC₅₀ = 10–50 μM) vary with substituent lipophilicity .

Strategy : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and computational docking to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.